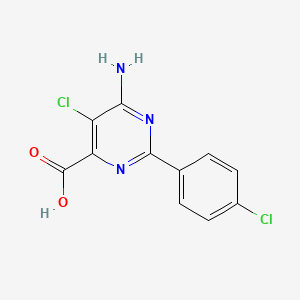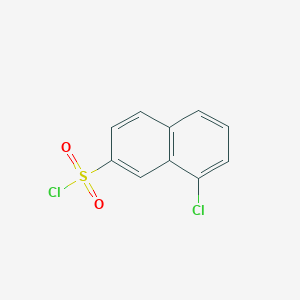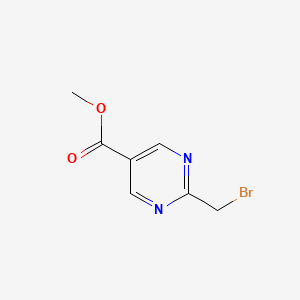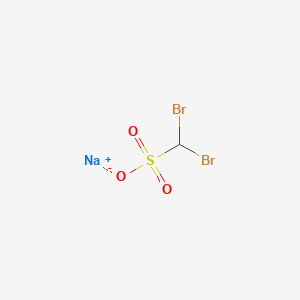
Sodium dibromomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dibromomethanesulfonate is an organosulfur compound with the molecular formula CHBr2NaO3S and a molecular weight of 275.88 g/mol. It is a white to off-white solid that is slightly soluble in water and dimethyl sulfoxide (DMSO). This compound is used in various chemical applications, particularly in the preparation of halogenated alkyl sulfonic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dibromomethanesulfonate can be synthesized through the bromination of methanesulfonic acid. The reaction typically involves the use of bromine or a brominating agent such as oxalyl bromide in the presence of a solvent like DMSO . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium dibromomethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Scientific Research Applications
Sodium dibromomethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organosulfur compounds and halogenated alkyl sulfonic acids.
Biology: The compound is used in studies involving the inhibition of methanogenesis, particularly in the investigation of competing reactions like homoacetogenesis.
Medicine: It is utilized in the preparation of radiographic contrast agents for imaging urogenital organs.
Industry: this compound is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium dibromomethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an inhibitor of methanogenesis by interfering with the metabolic pathways of methanogenic archaea . The compound targets enzymes involved in the methanogenesis process, leading to the accumulation of intermediates like formate and acetate .
Comparison with Similar Compounds
Sodium 2-bromoethanesulfonate: This compound is also used as an inhibitor of methanogenesis and has similar applications in biological studies.
Sodium methanesulfonate: A simpler analog that lacks the bromine atoms and is used in different chemical syntheses.
Sodium trifluoromethanesulfonate: Another related compound with fluorine atoms instead of bromine, used in various organic reactions.
Uniqueness: Sodium dibromomethanesulfonate is unique due to its dibromo substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical and biological applications where halogenated sulfonates are required.
Properties
IUPAC Name |
sodium;dibromomethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHWBMHXANJIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Br)Br.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
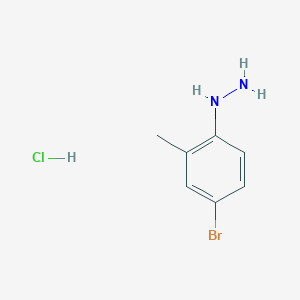
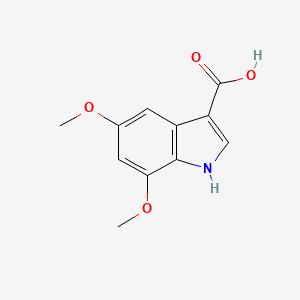
![[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride](/img/structure/B3289474.png)

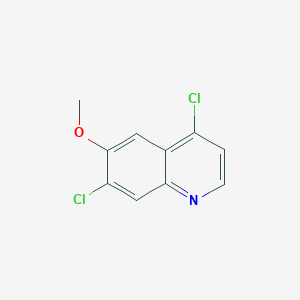
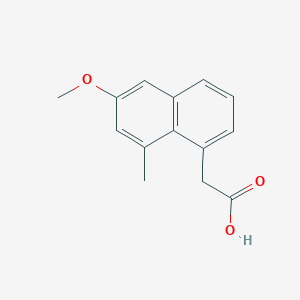
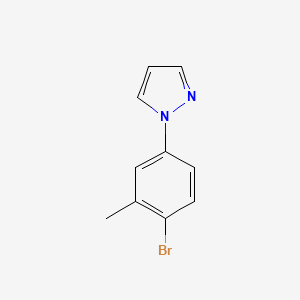

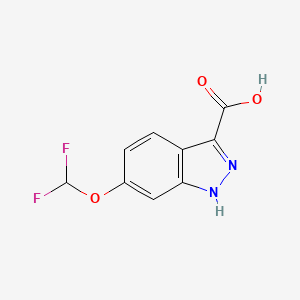
![2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B3289531.png)
![6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3289533.png)
